molecular formula C19H7F8N3O9 B3040922 2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate CAS No. 253605-70-8

2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate

Cat. No.: B3040922
CAS No.: 253605-70-8
M. Wt: 573.3 g/mol
InChI Key: GYLLYBQBCXMWHG-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate: is a complex organic compound characterized by the presence of multiple fluorine atoms and nitro groups. This compound is notable for its unique structural features, which include a fluorene backbone and a highly fluorinated pentyl ester group. These structural elements confer distinct chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate typically involves multiple steps:

    Formation of the Fluorene Backbone: The initial step involves the synthesis of the fluorene core, which can be achieved through Friedel-Crafts acylation of biphenyl with phthalic anhydride, followed by cyclization.

    Nitration: The fluorene core is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2, 5, and 7 positions.

    Esterification: The final step involves the esterification of the carboxyl group at the 4-position with 2,2,3,3,4,4,5,5-octafluoropentanol under acidic conditions to form the desired ester.

Industrial Production Methods:

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of reaction parameters would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of quinone derivatives.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The fluorine atoms in the octafluoropentyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives of the fluorene core.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Materials Science: Its unique structural features make it suitable for incorporation into polymers to enhance their thermal and chemical stability.

Biology and Medicine:

    Drug Development: The compound’s ability to undergo various chemical modifications makes it a potential candidate for the development of new pharmaceuticals.

    Biological Probes: Its fluorescent properties can be exploited in the design of probes for imaging and diagnostic applications.

Industry:

    Coatings: The compound can be used in the formulation of high-performance coatings due to its chemical resistance and stability.

    Electronics: Its fluorinated structure makes it suitable for use in electronic materials, such as insulating layers in microelectronics.

Mechanism of Action

The mechanism by which 2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating to metal centers and facilitating various catalytic processes. In biological systems, its nitro and fluorinated groups may interact with specific molecular targets, influencing biochemical pathways.

Comparison with Similar Compounds

  • 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
  • 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
  • Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether

Comparison:

Compared to these similar compounds, 2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate is unique due to the presence of the trinitrofluorene core. This structural feature imparts distinct electronic properties and reactivity, making it particularly suitable for applications requiring high chemical stability and specific electronic characteristics.

Properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxofluorene-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H7F8N3O9/c20-16(21)18(24,25)19(26,27)17(22,23)5-39-15(32)10-3-6(28(33)34)1-8-12(10)13-9(14(8)31)2-7(29(35)36)4-11(13)30(37)38/h1-4,16H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYLLYBQBCXMWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H7F8N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate
Reactant of Route 2
Reactant of Route 2
2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate
Reactant of Route 3
Reactant of Route 3
2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate
Reactant of Route 4
Reactant of Route 4
2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate
Reactant of Route 5
Reactant of Route 5
2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate
Reactant of Route 6
2,2,3,3,4,4,5,5-octafluoropentyl 2,5,7-trinitro-9-oxo-9H-fluorene-4-carboxylate

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